H-D-Abu-Otbu HCl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

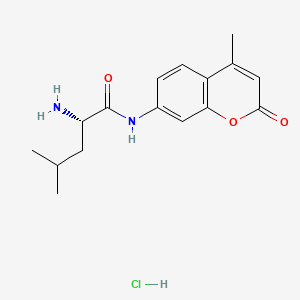

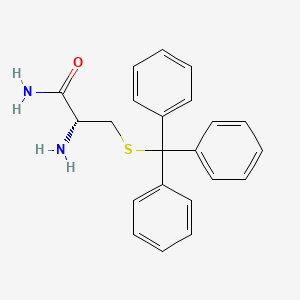

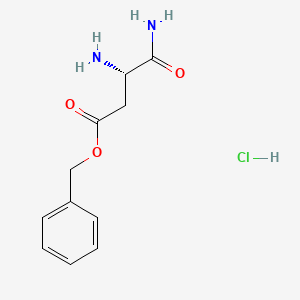

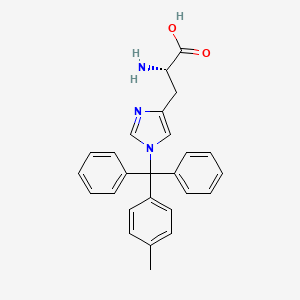

H-D-Abu-Otbu HCl, also known as D-2-Aminobutyric acid tert-butyl ester hydrochloride, is a chemical compound with the molecular formula C8H18ClNO2 . It is typically used for research and development purposes .

Synthesis Analysis

The synthesis of this compound involves a reaction with perchloric acid at 20°C for 48 hours . The process starts with a solution of commercially available enantiopure 2-aminobutyric acid (1.00 g, 10 mmol) and perchloric acid (70%, 5.0 g, 83 mmol) in tert-butylacetate (150 mL). This mixture is stirred at room temperature for 48 hours and then extracted with cold (0 °C) 0.5 M hydrochloric acid (2 × 50 mL). The combined aqueous layers are carefully neutralized with solid NaHCO3 and extracted with diethyl ether (3 × 100 mL). The combined organic layers are dried over MgSO4 and the solvent is evaporated to give the product (>98 %, GC) as a viscose oil .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringCl.CCC@@HC(=O)OC(C)(C)C . The InChI key is OEPKETQBSXWOBJ-FYZOBXCZSA-N . Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 195.69 .科学的研究の応用

Conformational Studies of Peptides

Correlation between Symmetry Breaker Position and Conformational Preferences

Research on peptides containing Cα,α-diethylglycine (Deg) and L-α-aminobutyric acid (L-Abu) explored how punctual replacements affect peptide conformation. This study highlights how breaking the α-carbon symmetry in peptides can modulate their conformational tendencies, suggesting potential applications in designing peptides with specific structural attributes for therapeutic or biochemical studies (Torras et al., 2008).

Antioxidant and Protective Effects

Antioxidant Potential of Tetrapeptide Derivatives

A novel tetrapeptide derivative demonstrated cardioprotective and antioxidant effects in a model of myocardial necrosis in rats. Such studies indicate the therapeutic potential of peptide derivatives in protecting against cardiovascular diseases (Manikandan et al., 2002).

Transdermal Delivery Research

Control of Transdermal Permeation

Research on formulations containing hydrocortisone acetate for topical application provides insights into how different formulations affect drug solubility and flux across membranes. This could have implications for the development of transdermal delivery systems for various drugs, including peptide-based therapeutics (Fini et al., 2008).

Hydrothermal Carbonization Applications

Hydrothermal Carbonization (HTC)

Research on HTC of biomass highlights its benefits for producing carbonaceous solid products (hydrochar) with applications in biofuel, adsorption, energy storage, and catalysis. Understanding the process mechanisms and kinetics can inform the design of HTC processes for waste management and energy production (Román et al., 2018).

Nutritional Supplements and Exercise Performance

Effects of (-)-Hydroxycitrate on Energy Metabolism

A study on the effects of (-)-Hydroxycitrate (HCA) from Garcinia cambogia on energy metabolism in mice suggests potential applications in weight management and exercise performance through the promotion of lipid oxidation and sparing of carbohydrate utilization (Ishihara et al., 2000).

作用機序

Target of Action

This compound is a unique chemical provided for early discovery researchers

Mode of Action

As a derivative of 2-aminobutyric acid

Result of Action

As a unique chemical provided for early discovery researchers , its effects are likely to be the subject of ongoing and future research.

Safety and Hazards

H-D-Abu-Otbu HCl is classified as a skin irritant (Category 2), can cause serious eye damage (Category 1), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment including protective gloves, clothing, and eye/face protection . It should be stored in a well-ventilated place and kept tightly closed .

特性

IUPAC Name |

tert-butyl (2R)-2-aminobutanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-5-6(9)7(10)11-8(2,3)4;/h6H,5,9H2,1-4H3;1H/t6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPKETQBSXWOBJ-FYZOBXCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC(C)(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)OC(C)(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

959750-74-4, 313994-32-0 |

Source

|

| Record name | tert-butyl (2R)-2-aminobutanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl (2R)-2-aminobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。